Dicyclopropyl-1,3-thiazole-5-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropyl-containing starting materials and thiazole ring formation through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The thiazole ring can undergo substitution reactions with various reagents to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring .
Scientific Research Applications
Dicyclopropyl-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dicyclopropyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. For example, in antimicrobial research, it may target bacterial enzymes or cell wall synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dicyclopropyl-1,3-thiazole-5-carboxylic acid include other thiazole derivatives such as:
2,4-Dicyclopropylthiazole: A related compound with similar structural features.
Thiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its dicyclopropyl substituents, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2,4-dicyclopropyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-7(5-1-2-5)11-9(14-8)6-3-4-6/h5-6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBAGYKXGZCDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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